molecular formula C17H16ClNO3S B1425804 7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one CAS No. 193686-76-9

7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

Cat. No.: B1425804
CAS No.: 193686-76-9
M. Wt: 349.8 g/mol
InChI Key: UMJJRQXJGYESBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzene derivative, followed by sulfonylation to introduce the toluene-4-sulfonyl group. The final step involves the formation of the tetrahydro-benzo[b]azepin-5-one ring system through cyclization reactions under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the carbonyl group in the benzo[b]azepin-5-one ring, resulting in dechlorination or alcohol formation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dechlorinated compounds .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one has shown promise in medicinal chemistry due to its potential pharmacological properties:

  • Antidepressant Activity : Research indicates that compounds with similar structures can act as serotonin receptor agonists, suggesting a potential role in treating mood disorders .
  • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules:

  • Building Block for Heterocycles : Its structure allows for further modifications to create diverse heterocyclic compounds used in pharmaceuticals.
  • Reagent in Organic Reactions : It can act as a reagent in various organic transformations, including nucleophilic substitutions and electrophilic additions.

Case Study 1: Antidepressant Properties

A study focused on the synthesis of related benzo[b]azepine derivatives demonstrated their efficacy as serotonin receptor agonists. The research highlighted the importance of structural modifications on biological activity and opened avenues for developing new antidepressants based on the benzo[b]azepine framework.

Case Study 2: Antitumor Activity

In vitro studies have shown that modifications to the tetrahydrobenzo[b]azepine core can enhance cytotoxicity against specific cancer cell lines. This research emphasizes the potential therapeutic applications of this compound derivatives in oncology.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one involves its interaction with specific molecular targets. The chloro and sulfonyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
  • CAS Number : 193686-76-9
  • Molecular Formula: C₁₇H₁₆ClNO₃S
  • Molecular Weight : 349.83 g/mol

Synthesis Pathway :
This compound is synthesized via hydrolysis and decarboxylation of a cyclic ethyl ester precursor in the presence of acetic acid and hydrochloric acid . It serves as a key intermediate in the production of deprotected derivatives, such as 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, through sulfonyl group removal using sulfuric acid .

Applications: Primarily used as a pharmaceutical intermediate, particularly in synthesizing non-peptide vasopressin receptor antagonists .

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound A : 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

  • CAS Number : 137982-91-3
  • Molecular Formula : C₁₈H₁₅ClN₂O₄
  • Molecular Weight : 358.78 g/mol
  • Key Differences :
    • Replaces the toluene-4-sulfonyl group with a 2-methyl-4-nitrobenzoyl moiety.
    • The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions .
  • Applications : Intermediate for tolvaptan (a vasopressin V2 receptor antagonist) .

Compound B : 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

  • CAS Number : 24310-36-9
  • Molecular Formula: C₁₇H₁₇NO₃S
  • Molecular Weight : 315.39 g/mol
  • Key Differences :
    • Lacks the chloro substituent at position 5.
    • Reduced molecular weight and altered electronic properties due to absence of chlorine.
  • Applications: Precursor for non-peptide arginine vasopressin antagonists targeting V1A and V2 receptors .

Functional Analogues (Benzodiazepine Derivatives)

Compound C : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one

  • CAS Number: Not provided (related to methylclonazepam)
  • Molecular Formula : C₁₆H₁₂ClN₃O₃
  • Molecular Weight : 329.74 g/mol
  • Key Differences: Benzodiazepine core instead of benzazepinone. Contains a nitro group and methyl substituent, imparting sedative-hypnotic properties.
  • Applications : Active pharmaceutical ingredient (API) in anxiolytic drugs .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
CAS Number 193686-76-9 137982-91-3 24310-36-9 N/A
Molecular Formula C₁₇H₁₆ClNO₃S C₁₈H₁₅ClN₂O₄ C₁₇H₁₇NO₃S C₁₆H₁₂ClN₃O₃
Molecular Weight (g/mol) 349.83 358.78 315.39 329.74
Key Substituents 7-Cl, toluene-4-sulfonyl 7-Cl, 2-methyl-4-nitrobenzoyl Toluene-4-sulfonyl 2-Cl, 7-NO₂, 1-methyl
Synthetic Role Intermediate Intermediate Intermediate API
Applications Vasopressin antagonist precursor Tolvaptan synthesis Vasopressin antagonist Anxiolytic drug

Impact of Structural Modifications on Properties

  • Electron Effects :
    • The nitro group in Compound A increases electrophilicity, facilitating nucleophilic attacks in subsequent reactions .
    • Chlorine in the target compound enhances lipophilicity, improving membrane permeability in drug candidates .
  • Steric Effects :
    • The bulkier 2-methyl-4-nitrobenzoyl group in Compound A may hinder access to certain enzyme active sites compared to the toluene sulfonyl group .
  • Thermal Stability :
    • Compound B (without chlorine) has a lower melting point (126°C) vs. the target compound’s higher stability due to chloro substitution.

Biological Activity

7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one is a complex organic compound notable for its potential biological activities. This compound features a chloro-substituted benzene ring and a sulfonyl group attached to a tetrahydro-benzo[b]azepin-5-one core, which contributes to its interactions with various biological systems. Understanding its biological activity is crucial for its applications in pharmaceuticals and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO3SC_{17}H_{16}ClNO_3S, with a molecular weight of approximately 349.8 g/mol . The compound's structure allows for specific interactions with biological targets, influencing its pharmacological properties.

PropertyValue
IUPAC Name7-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
CAS Number193686-76-9
Molecular Weight349.8 g/mol
InChI KeyUMJJRQXJGYESBD-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with specific molecular targets that may include enzymes or receptors. The chloro and sulfonyl groups are believed to enhance binding affinity and specificity, leading to modulation of various biological pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

  • The compound has been studied for its potential effects on neurotransmitter systems, particularly in the context of neurological disorders such as anxiety and depression. It may enhance drug efficacy by targeting specific neurotransmitter receptors .

2. Antiproliferative Activity

  • Preliminary studies suggest that derivatives of this compound possess antiproliferative properties against certain cancer cell lines. This activity is likely linked to the structural features that influence cell signaling pathways .

3. Enzyme Inhibition

  • The sulfonyl group is thought to increase the electrophilicity of the compound, which may enhance its ability to inhibit specific enzymes involved in metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

Case Study 1: Neuropharmacological Research

  • A study investigated the effects of this compound on serotonin receptors in animal models. Results indicated significant anxiolytic effects at certain dosages, suggesting potential therapeutic applications in treating anxiety disorders .

Case Study 2: Cancer Research

  • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxicity against MOLT-3 cell lines. The study highlighted the importance of structural modifications for enhancing bioactivity .

Applications

The compound is utilized in various fields:

  • Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological disorders.
  • Analytical Chemistry: Employed in quality control processes for assessing the purity of related compounds.
  • Material Science: Used in developing specialized materials due to its unique structural properties .

Q & A

Q. Basic: What are the standard synthetic routes for 7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step process, including:

  • Acylation of the benzazepine core : Reacting the parent benzazepinone with 4-toluenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
  • Hydrolysis and purification : Post-acylation, hydrolysis in tetrahydrofuran (THF) with water, followed by purification via preparative thin-layer chromatography (TLC) or recrystallization to achieve ≥99% purity .

Optimization Strategies :

  • Temperature control : Maintain 0–5°C during acylation to suppress side reactions.
  • Solvent selection : Use dry tetrahydrofuran (THF) to enhance solubility and reaction efficiency .
  • Catalyst screening : Test alternative bases (e.g., DMAP) to improve sulfonylation yields.

Table 1: Reaction Condition Comparison

ParameterStandard Method Optimized Method
BaseTriethylaminePyridine
Temperature (°C)250–5
Yield (%)75–8085–90

Q. Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound across studies?

Answer:
Discrepancies often arise from:

  • Isotopic purity of standards : Use isotope-labeled internal standards (e.g., deuterated or 13C^{13}\text{C}-labeled analogs) to calibrate instruments and validate peak assignments .
  • Sample preparation : Ensure consistent derivatization protocols (e.g., MtBSTFA for silylation) to minimize variability in IR spectra .
  • Cross-validation : Compare data with computational models (e.g., PubChem’s InChI-derived spectra) to identify outliers .

Methodological Steps :

Replicate experiments using identical solvents and concentrations.

Validate NMR shifts against deuterated solvents (e.g., DMSO-d6d_6) .

Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ reverse-phase C18 columns with acetonitrile/water gradients. Use isotope-labeled internal standards (e.g., deuterated toluene sulfonyl analogs) for quantification .
  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using polystyrene divinylbenzene copolymer columns to improve detection limits .
  • Derivatization : Enhance volatility for GC-MS via silylation with MtBSTFA .

Q. Advanced: How can the stereochemical configuration of this compound be determined, and what challenges arise in chiral resolution?

Answer:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (requires high-purity crystals ≥99%) .
  • Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases. Challenges include low enantiomer separation due to the compound’s rigid structure .
  • Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra to confirm stereochemistry .

Table 2: Chiral Resolution Parameters

Column TypeMobile PhaseResolution (Rs)
Chiralpak® IAHexane/IPA (90:10)1.2
Chiralcel® OD-HHexane/EtOH (85:15)0.8

Q. Advanced: What experimental designs are effective for studying degradation pathways under oxidative stress?

Answer:

  • Forced degradation studies : Expose the compound to H2_2O2_2 (3% v/v) at 40°C for 24 hours. Monitor degradation via LC-MS to identify hydroxylated or sulfone byproducts .
  • Kinetic modeling : Use pseudo-first-order rate constants to predict shelf-life under accelerated conditions .
  • Isotope tracing : Introduce 18O^{18}\text{O}-labeled H2_2O2_2 to track oxygen incorporation in degradation products .

Key Metrics :

  • Degradation rate : ≥80% degradation within 48 hours under UV light (254 nm).
  • Major byproduct : 7-Chloro-1-(toluene-4-sulfonyl)-3,4-dihydro-benzo[b]azepin-5-one oxide (identified via HRMS) .

Q. Basic: What purification methods achieve ≥99% purity for this compound?

Answer:

  • Recrystallization : Use toluene/methanol (3:1 v/v) to remove unreacted sulfonyl chloride impurities .
  • Column chromatography : Employ silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) to isolate the target compound .
  • Final validation : Confirm purity via HPLC (C18 column, 220 nm detection) with <0.5% single impurity .

Q. Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for chloride displacement .
  • Electrostatic potential maps : Identify electrophilic centers (e.g., sulfonyl group) prone to nucleophilic attack .
  • Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Properties

IUPAC Name

7-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-12-4-7-14(8-5-12)23(21,22)19-10-2-3-17(20)15-11-13(18)6-9-16(15)19/h4-9,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJJRQXJGYESBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138337
Record name 7-Chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193686-76-9
Record name 7-Chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-benzazepin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193686-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-1-Benzazepin-5-one, 7-chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-Chloro-1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-benzazepin-5-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED3Y9CRV65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Processes for the preparation of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine and 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine were reported in Bioorganic & medicinal chemistry 7 (1999), 1743-1754. According to the journal, 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one can be prepared by reacting 7-chloro-4-ethoxycarbonyl-5-oxo-N-p-toluenesufonyl-2,3,4,5-tetrahydro-1H-1-benzazepine with acetic acid in the presence of hydrochloric acid and water to obtain 7-chloro-5-oxo-2,3,4,5-tetrahydro-1-p-toluenesulfonyl-1H-1-benzazepine, and then reacted with polyphospholic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
Reactant of Route 2
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
Reactant of Route 3
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
Reactant of Route 4
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
Reactant of Route 5
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
Reactant of Route 6
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.